molecular formula C16H13N3O3 B3922191 2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol

2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol

Cat. No. B3922191
M. Wt: 295.29 g/mol
InChI Key: SOIQFRAQHUFMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol, also known as MQNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.33 g/mol.

Scientific Research Applications

2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol has been used in a variety of scientific research applications, including as a fluorescent probe for detecting and quantifying metal ions, as a potential anti-cancer agent, and as an inhibitor of protein kinases. This compound has also been used to study the structure and function of enzymes, such as tyrosine kinases, and to investigate the effects of oxidative stress on cellular processes.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol is not fully understood, but it is believed to involve the inhibition of protein kinases and the induction of apoptosis in cancer cells. This compound has also been shown to chelate metal ions, which may contribute to its fluorescent properties and its ability to modulate cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. This compound has also been shown to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol in lab experiments is its versatility and ease of use. This compound can be easily synthesized and purified, and its fluorescent properties make it a useful tool for detecting and quantifying metal ions. However, one limitation of using this compound is that it may have off-target effects on cellular processes, which could complicate data interpretation.

Future Directions

There are many potential future directions for research on 2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol, including the development of new synthesis methods, the investigation of its potential as an anti-cancer agent, and the exploration of its effects on cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

properties

IUPAC Name

2-[(4-methylquinolin-2-yl)amino]-5-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-8-16(17-13-5-3-2-4-12(10)13)18-14-7-6-11(19(21)22)9-15(14)20/h2-9,20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIQFRAQHUFMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.